

Total Synthesis of (+)-Panepophenanthrin: A Detailed Protocol for Researchers

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Compound of Interest						
Compound Name:	Panepophenanthrin					
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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview and detailed protocols for the total synthesis of (+)-panepophenanthrin, a potent inhibitor of the ubiquitin-activating enzyme (E1). The synthetic strategies from leading research groups, including those of Porco, Hayashi, Mehta, and Baldwin, are detailed, offering a valuable resource for chemists engaged in natural product synthesis and drug discovery. This guide includes tabulated quantitative data, step-by-step experimental procedures for key transformations, and visualizations of the synthetic pathways.

Introduction

(+)-Panepophenanthrin is a fungal metabolite isolated from Panus rudis. Its complex tetracyclic structure, featuring a dense array of stereocenters, coupled with its significant biological activity as an E1 inhibitor, has made it a compelling target for total synthesis. The ubiquitin-proteasome pathway is a critical regulator of cellular protein homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. As such, inhibitors like (+)-panepophenanthrin are of significant interest as potential therapeutic agents. This document consolidates the synthetic efforts of several research groups, providing detailed protocols to facilitate further research and analogue development.



Synthetic Strategies Overview

The total synthesis of (+)-**panepophenanthrin** has been accomplished by several research groups, each employing unique strategies. A common feature in many approaches is a biomimetic Diels-Alder reaction to construct the core tetracyclic skeleton from a monomeric precursor.

- Porco and coworkers reported the first asymmetric total synthesis, which features a stereoselective Diels-Alder dimerization of an epoxyquinol dienol monomer.[1]
- Hayashi and coworkers developed an enantio- and diastereoselective synthesis where a key step is a catalytic asymmetric α-aminoxylation. Their work also highlights that the biomimetic Diels-Alder reaction proceeds efficiently in water.[2]
- Mehta and coworkers utilized a lipase-mediated enzymatic desymmetrization of a meso-diol as a crucial step to establish chirality.[3]
- Baldwin and coworkers achieved a racemic synthesis employing a tandem Stille coupling/Diels-Alder reaction sequence.[4]

The following sections provide detailed experimental protocols and quantitative data for key steps from these synthetic routes.

Quantitative Data Summary

The following tables summarize the quantitative data for key steps in the various total syntheses of (+)-panepophenanthrin.



Step	Reactant	Product	Reagents and Conditions	Yield (%)	Reference
Baldwin Synthesis: Stille Coupling/Dim erization	(±)-6	TES- protected dimer (±)-8	4, Pd2(dba)3, AsPh3, toluene, 110°C	75	[4]
Baldwin Synthesis: Deprotection	(±)-8	(±)- Panepophen anthrin 1	NH4F, MeOH, rt	85	[4]
Porco Synthesis: Diels-Alder Dimerization	Monomer 11	(+)- Panepophen anthrin 1	neat, 25 °C, 24 h	80	[1]
Hayashi Synthesis: Suzuki- Miyaura Coupling	11	Coupled product 12	10, Pd2(dba)3, P(2-furyl)3, Cs2CO3, Ag2O, DME/H2O, 60 °C	77	[2]
Mehta Synthesis: Dimerization	Monomer 2	(+)- Panepophen anthrin 1	neat, rt, 24h	74	[3]

Table 1: Summary of Yields for Key Synthetic Steps.



Compound	Formula	Molecular Weight	Optical Rotation [α]D (c, solvent)	Reference
(+)- Panepophenanth rin (1)	C26H32O8	472.53	+147.2 (c 0.91, MeOH)	[3]
TES-protected dimer (±)-8	C38H56O8Si2	705.02	N/A (racemic)	[4]
Monomer 11 (Porco)	C13H18O4	238.28	Not Reported	[1]
Monomer 2 (Hayashi)	C13H18O4	238.28	Not Reported	[2]
Monomer 2 (Mehta)	C13H18O4	238.28	Not Reported	[3]

Table 2: Physicochemical Properties of Key Compounds.

Experimental Protocols

Baldwin Synthesis: Tandem Stille Coupling and Diels-Alder Dimerization of (±)-6 to (±)-8[4]

Procedure: To a solution of silyl ether (±)-6 in toluene were added vinyl stannane 4, Pd2(dba)3, and AsPh3. The reaction mixture was heated to 110 °C. Upon completion, the reaction was cooled to room temperature and concentrated under reduced pressure. The residue was purified by flash column chromatography to afford the TES-protected dimer (±)-8 as a single diastereoisomer.

Baldwin Synthesis: Deprotection of (±)-8 to (±)-Panepophenanthrin (1)[4]

Procedure: The TES-protected dimer (±)-8 was dissolved in methanol. Ammonium fluoride (NH4F) was added, and the mixture was stirred at room temperature. After the reaction was



complete, the solvent was removed in vacuo, and the residue was purified by chromatography to yield (±)-panepophenanthrin (1).

Porco Synthesis: Biomimetic Diels-Alder Dimerization of Monomer 11[1]

Procedure: The monomer 11 was allowed to stand neat (without solvent) at 25 °C for 24 hours. The resulting solid was then purified to yield (+)-panepophenanthrin (1).

Hayashi Synthesis: Suzuki-Miyaura Coupling[2]

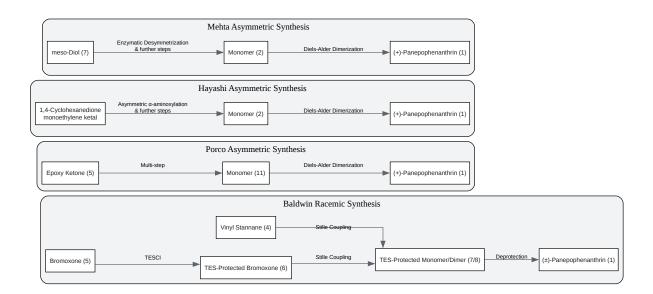
Procedure: To a solution of boronic acid 10 and vinyl bromide 11 in a DME/H2O mixture were added Pd2(dba)3, P(2-furyl)3, Cs2CO3, and Ag2O. The mixture was heated to 60 °C. After completion, the reaction was cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers were dried, concentrated, and purified by column chromatography to give the coupled product 12.

Mehta Synthesis: Dimerization of Monomer 2[3]

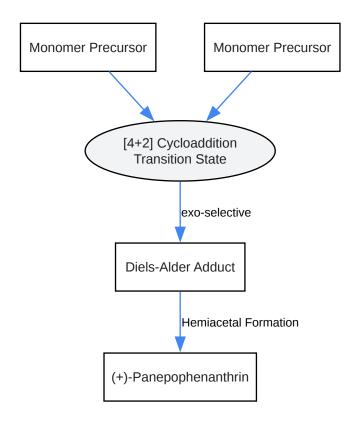
Procedure: Monomer 2 was kept neat at room temperature for 24 hours. The product was then purified by column chromatography to afford (+)-panepophenanthrin (1).

Visualizations Synthetic Pathway Overviews









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